3',4',7-Trimethoxyquercetin

Catalog No.
S627301
CAS No.
6068-80-0
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4',7-Trimethoxyquercetin

CAS Number

6068-80-0

Product Name

3',4',7-Trimethoxyquercetin

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3

InChI Key

OEEUHNAUMMATJT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC

The exact mass of the compound Quercetin 7,3',4'-trimethyl ether is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

3',4',7-Trimethoxyquercetin (CAS 6068-80-0) is a polymethoxylated flavonoid and a highly lipophilic derivative of the natural flavonol quercetin. By featuring methoxy substitutions at the 3', 4', and 7 positions, this compound overcomes the severe polarity and rapid metabolic degradation limitations typical of unmethylated flavonoids . In procurement and assay design, it is primarily utilized as a stable, cell-permeable scaffold for multidrug resistance (MDR) reversal studies, P-glycoprotein (Pgp) efflux inhibition, and advanced structure-activity relationship (SAR) profiling, where standard quercetin or its glycosides fail to provide sufficient stability or intracellular exposure [1].

Substituting 3',4',7-trimethoxyquercetin with unmethylated quercetin or common glycosides like rutin fundamentally alters assay outcomes due to drastic differences in lipophilicity and target engagement. While rutin is highly soluble, it completely lacks the ability to inhibit P-glycoprotein efflux pumps, leading to false negatives in MDR reversal models [1]. Conversely, unmethylated quercetin, while active against Pgp, suffers from high polarity and rapid phase II metabolism at its free hydroxyl groups, causing inconsistent dosing and poor reproducibility in prolonged cellular assays . Procurement of the precisely trimethoxylated form is therefore mandatory for stable, membrane-permeable target engagement without the confounding variables of rapid degradation or loss of efflux inhibition [2].

Differential P-glycoprotein Inhibition in Multidrug-Resistant Cells

In cytofluorographic efflux experiments using human breast cancer MCF-7 ADR-resistant cells, 3',4',7-trimethoxyquercetin demonstrates potent, dose-dependent inhibition of Pgp pump-efflux activity at concentrations of 1–10 μM. In direct comparative assays, the glycosylated analog rutin (quercetin-3-O-rutinoside) showed no detectable inhibition of Pgp efflux under identical conditions[1].

Evidence DimensionInhibition of Pgp-mediated Rhodamine 123 efflux
Target Compound DataDose-dependent inhibition (1–10 μM)
Comparator Or BaselineRutin (No detectable inhibition)
Quantified DifferenceComplete retention of Pgp inhibitory activity vs. 0% activity for the glycosylated comparator
ConditionsMCF-7 ADR-resistant human breast cancer cells

Essential for researchers designing MDR reversal assays, as substituting with common glycosylated flavonoids will yield complete loss of function.

Enhanced Lipophilicity for Intracellular Targeting

The substitution of three hydroxyl groups with methoxy moieties at the 3', 4', and 7 positions significantly reduces the polar surface area of the flavonoid core. This structural modification enhances lipophilicity and membrane permeability compared to the highly polar parent compound, quercetin, allowing for superior integration into lipid bilayers and improved intracellular accumulation .

Evidence DimensionStructural lipophilicity and membrane integration
Target Compound DataHigh lipophilicity driven by tri-methoxylation
Comparator Or BaselineUnmethylated quercetin (High polarity, limited passive diffusion)
Quantified DifferenceSubstantial reduction in hydrogen bond donors (from 5 to 2)
ConditionsCellular uptake and membrane permeability models

Procurement of the trimethoxylated form ensures reliable intracellular concentrations in whole-cell assays where parent quercetin struggles with poor passive diffusion.

Protection Against Phase II Metabolism

Unmethylated quercetin is notoriously susceptible to rapid phase II metabolism, specifically glucuronidation and sulfation at the 3', 4', and 7 positions. By masking these specific sites with methoxy groups, 3',4',7-trimethoxyquercetin resists these primary metabolic pathways, offering a more stable half-life in complex biological matrices compared to the rapidly metabolized parent compound [1].

Evidence DimensionSusceptibility to phase II conjugation (glucuronidation/sulfation)
Target Compound DataBlocked at primary conjugation sites (3', 4', 7)
Comparator Or BaselineQuercetin (Rapid and extensive phase II metabolism)
Quantified DifferenceElimination of 3 primary metabolic liabilities
ConditionsIn vitro and in vivo metabolic stability models

Crucial for long-term cellular assays or in vivo studies where the rapid degradation of unmethylated quercetin would confound pharmacokinetic or pharmacodynamic readouts.

Multidrug Resistance (MDR) Reversal Screening

As a validated Pgp efflux inhibitor, 3',4',7-trimethoxyquercetin is the ideal positive control or core scaffold for developing chemosensitizers in doxorubicin-resistant cancer models, where glycosylated analogs like rutin fail completely [1].

Structure-Activity Relationship (SAR) Profiling of Flavonoids

Used as a critical benchmark to isolate the effects of lipophilicity and specific hydroxyl group masking when comparing natural polyphenols, ensuring that observed bioactivity is not an artifact of poor membrane permeability .

Intracellular Target Engagement Assays

Selected over unmethylated quercetin when high membrane permeability and resistance to rapid phase II metabolism are required to maintain stable intracellular concentrations during prolonged in vitro studies [2].

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 Da

Monoisotopic Mass

344.08960285 Da

Heavy Atom Count

25

Wikipedia

Quercetin 7,3',4'-trimethyl ether

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

Explore Compound Types